molecular formula C19H12N4O8S B11549319 4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-methylbenzenesulfonamide

4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-methylbenzenesulfonamide

Cat. No.: B11549319
M. Wt: 456.4 g/mol
InChI Key: HJJXZUNIYAFGTD-UHFFFAOYSA-N
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Description

4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-methylbenzenesulfonamide is a complex organic compound that belongs to the class of benzo[de]isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of derivatives containing amino groups, which can be further functionalized to produce the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonamide group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, ethylenediamine, and various aldehydes . The reactions are typically carried out in solvents such as ethanol or acetonitrile under controlled temperatures.

Major Products Formed

The major products formed from these reactions include imines, amines, thioureas, and hydrazones .

Scientific Research Applications

4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-methylbenzenesulfonamide is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C19H12N4O8S

Molecular Weight

456.4 g/mol

IUPAC Name

4-(5,8-dinitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-N-methylbenzenesulfonamide

InChI

InChI=1S/C19H12N4O8S/c1-20-32(30,31)14-4-2-11(3-5-14)21-18(24)15-8-12(22(26)27)6-10-7-13(23(28)29)9-16(17(10)15)19(21)25/h2-9,20H,1H3

InChI Key

HJJXZUNIYAFGTD-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)N2C(=O)C3=CC(=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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